molecular formula C19H23NO2S B6640570 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol

3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol

Cat. No. B6640570
M. Wt: 329.5 g/mol
InChI Key: WOVFFUQDIMACEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol, also known as PTT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of thiol-containing compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the activity of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has also been found to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol in lab experiments include its relatively low cost and availability, as well as its potential therapeutic applications. However, there are also some limitations to using 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. For example, its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell type and concentration used.

Future Directions

There are several future directions for research on 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. One area of research could focus on its potential as a treatment for neurodegenerative diseases. Another area of research could focus on its potential as an anticancer drug, either alone or in combination with other drugs. Additionally, further research could be done to better understand the mechanism of action of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol and to identify any potential side effects or limitations to its use.

Synthesis Methods

The synthesis of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol involves the reaction of 4-phenylmethoxybenzaldehyde with 3-mercapto-1,2-propanediol in the presence of sodium borohydride. The resulting product is then treated with formaldehyde and methylamine to obtain 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol. The synthesis of 3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol has been reported in several scientific studies, and the compound has been synthesized in both laboratory and industrial settings.

properties

IUPAC Name

3-[[(4-phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-19(10-11-23-15-19)14-20-12-16-6-8-18(9-7-16)22-13-17-4-2-1-3-5-17/h1-9,20-21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFFUQDIMACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNCC2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol

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